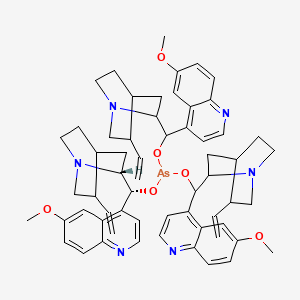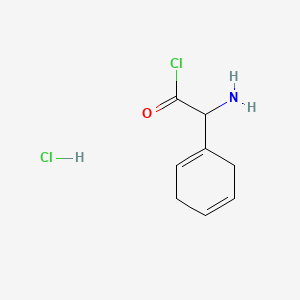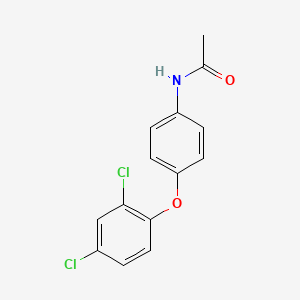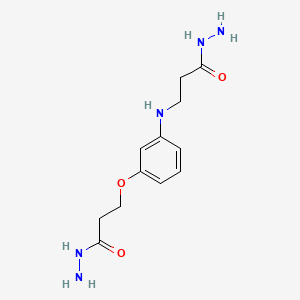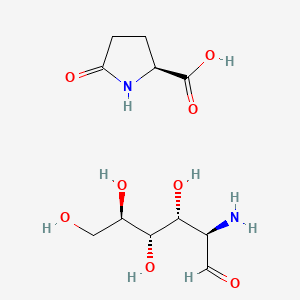
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two hexyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with hexylamine under specific conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a pyrrolidine derivative, such as 5-oxopyrrolidine-2-carboxylic acid.
Amidation Reaction: The pyrrolidine derivative is then reacted with hexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or thiols can replace the hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carboxamides.
Wissenschaftliche Forschungsanwendungen
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key molecules and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide: Lacks the (S)-stereochemistry.
N,N-Dihexyl-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
N,N-Dihexyl-5-oxopyrrolidine-2-thioamide: Contains a thioamide group instead of a carboxamide.
Uniqueness
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its non-stereoisomeric counterparts.
Eigenschaften
CAS-Nummer |
85187-30-0 |
|---|---|
Molekularformel |
C17H32N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)/t15-/m0/s1 |
InChI-Schlüssel |
OVTOJTYOERMOBJ-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
